molecular formula C10H12O3 B150696 8,9-Didehydro-7-hydroxydolichodial CAS No. 97856-19-4

8,9-Didehydro-7-hydroxydolichodial

Cat. No. B150696
CAS RN: 97856-19-4
M. Wt: 180.2 g/mol
InChI Key: HPPDWCXQOXACSB-SCZZXKLOSA-N
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Description

8,9-Didehydro-7-hydroxydolichodial is a natural iridoid compound found in several plants . It has the molecular formula C10H12O3 .


Synthesis Analysis

The compound is a heat-generated compound derived from a natural compound present in Patrinia villosa, namely valerosidate .


Molecular Structure Analysis

The molecular structure of 8,9-Didehydro-7-hydroxydolichodial can be found in databases like PubChem .


Chemical Reactions Analysis

The compound is derived from a natural compound present in Patrinia villosa, namely valerosidate, through thermal hydrolysis .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties, you may refer to databases like PubChem .

Scientific Research Applications

Inhibitory Effects on Colon Cancer Cells

  • Scientific Field : Medicinal and Pharmaceutical Chemistry .
  • Summary of the Application : DHD, a compound derived from Patrinia villosa water extract (PVW), has been found to exhibit inhibitory activities on colon cancer cells’ viability and migration .
  • Methods of Application/Experimental Procedures : Human colon cancer HCT116 cells were treated with the isolated compounds of PVW and then subjected to MTT and transwell migration assays .
  • Results/Outcomes : DHD inhibited cell viability of HCT116 cells, with an IC50 value at 6.1 ± 2.2 μM . It was found that DHD is a heat-generated compound derived from a natural compound present in PV, namely valerosidate . Both DHD and valerosidate suppressed cell migration in HCT116 cells, with inhibitory rates at 74.8% and 74.6%, respectively . Western blot results showed that DHD could significantly increase p53 expression by 34.8% and PTEN expression by 13.9%, while valerosidate could increase expressions of p53 and PTEN by 26.1% and 34.6%, respectively in HCT116 cells after 48 h treatment .

Safety And Hazards

Specific safety and hazard information for this compound may not be readily available. General safety measures for handling chemicals include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Future Directions

The compound has shown potential in inhibiting cell viability in colon cancer cells . This suggests it could have potential applications in cancer treatment, but more research would be needed to confirm this.

properties

IUPAC Name

(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDWCXQOXACSB-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1O)C(=C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243290
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Didehydro-7-hydroxydolichodial

CAS RN

97856-19-4
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-Didehydro-7-hydroxydolichodial
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8,9-Didehydro-7-hydroxydolichodial
Reactant of Route 3
8,9-Didehydro-7-hydroxydolichodial
Reactant of Route 4
8,9-Didehydro-7-hydroxydolichodial
Reactant of Route 5
8,9-Didehydro-7-hydroxydolichodial
Reactant of Route 6
8,9-Didehydro-7-hydroxydolichodial

Citations

For This Compound
15
Citations
LQ Quan, AM Hegazy, ZJ Zhang, XD Zhao, HM Li… - Phytochemistry, 2020 - Elsevier
An undescribed iridoid (valeridoid A) and five undescribed bis-iridoids (valeridoids B–F), along with four known ones, were isolated from the roots and rhizomes of Valeriana jatamansi. …
Number of citations: 17 www.sciencedirect.com
JL Song, L Yuan, S Li, ZL Wang - Zhong yao cai= Zhongyaocai …, 2016 - europepmc.org
Methods Various column chromatographic methods including silica gel and Sephadex LH-20 were used for the isolation and purification. Chemical structures were elucidated on the …
Number of citations: 1 europepmc.org
H Yang, T Zheng, CF Ku, CK Ngai, GGL Yue… - Frontiers in …, 2023 - frontiersin.org
The plant Patrinia villosa Juss. (PV) has long been used as a medicinal herb for treating intestinal disorders. Pharmacological activities such as anti-oxidation, anti-inflammation, and anti…
Number of citations: 5 www.frontiersin.org
ZH Liu, B Hou, L Yang, RJ Ma, JY Li, JM Hu, J Zhou - RSC advances, 2017 - pubs.rsc.org
Ten new iridoids, patriscabioins A–J (1–10), and three unique bis-iridoids, patriscabiobisins A–C (11–13), together with seven known analogues, have been identified from whole plants …
Number of citations: 17 pubs.rsc.org
Z Liu, Y Niu, L Zhou, L Meng, S Chen, M Wang… - Frontiers in …, 2021 - frontiersin.org
Patrinia scabiosaefolia is a medical and edible Chinese herb with high nutritional and medicinal value. The continuing study of its chemical constituents led to the discovery of nine …
Number of citations: 6 www.frontiersin.org
L Wang, X Meng, H Zhou, Y Liu, Y Zhang, H Liang… - Heliyon, 2023 - cell.com
Iridoid is a special class of monoterpenoids, whose basic skeleton is the acetal derivative of antinodilaldehyde with a bicyclic H-5/H-9β, β-cisfused cyclopentan pyran ring. They were …
Number of citations: 7 www.cell.com
L Wang, Y Chen, X Meng, H Liang, Y Zhang… - Available at SSRN … - papers.ssrn.com
Patrinia punctiflora Hsu et HJ Wang is a medical and edible Chinese herb with high nutritional and medicinal value. The continuing study of its chemical constituents led to the isolation …
Number of citations: 0 papers.ssrn.com
JM de Avila, AO Pereira, LL Zachow, AZ Gehm… - Fitoterapia, 2018 - Elsevier
Two new iridoids (1–2) and a new decomposition product of valepotriates (3), together with fifteen known compounds (4–18) were isolated from the roots and rhizomes of Valeriana …
Number of citations: 11 www.sciencedirect.com
M Ma, Y Li, W Hu - 2018 - pdf.hanspub.org
Patriniae Herba is a traditional Chinese herb, which can clear heat, detoxicate, remove dampness and apocenosis, and improve blood circulation to remove blood stasis. This paper …
Number of citations: 0 pdf.hanspub.org
Z Xuan, C Gui-xin - NATURAL PRODUCT RESEARCH AND …, 2020
Number of citations: 3

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